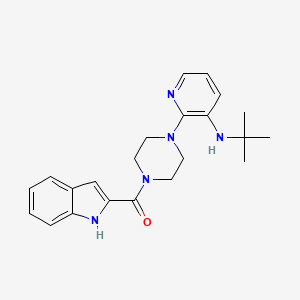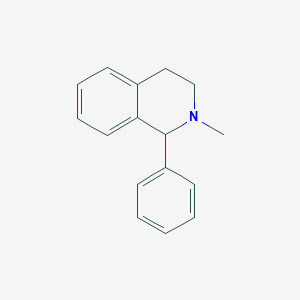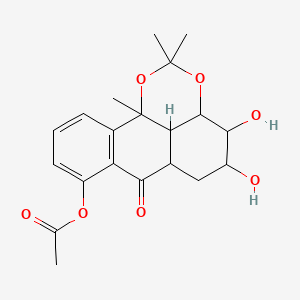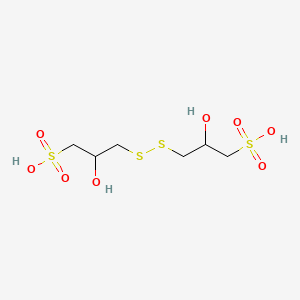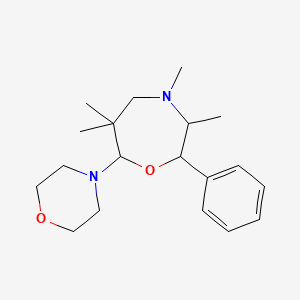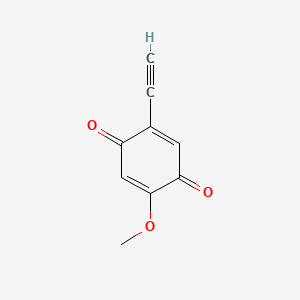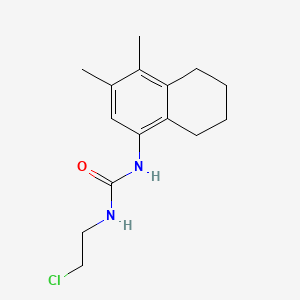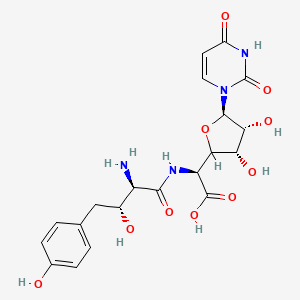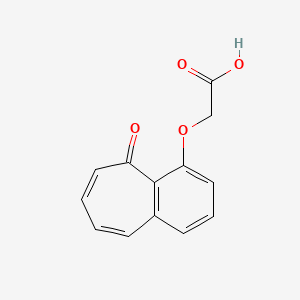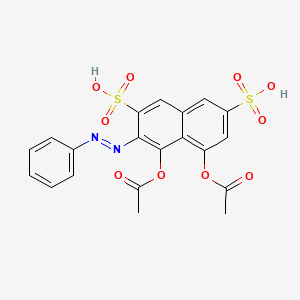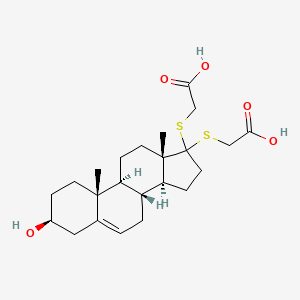
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole is a complex steroid derivative This compound is characterized by the presence of a hydroxyl group at the 3-beta position, a double bond between the 5th and 6th carbon atoms, and a ketone group at the 17th position Additionally, it contains bis(carboxymethyl)mercaptole groups, which add to its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole typically involves multiple steps. The starting material is often a simpler steroid, such as dehydroepiandrosterone (DHEA). The synthetic route includes:
Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.
Formation of the Double Bond: Introduction of a double bond between the 5th and 6th carbon atoms.
Ketone Formation: Oxidation to form a ketone group at the 17th position.
Addition of Bis(carboxymethyl)mercaptole Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form a ketone.
Reduction: The ketone group at the 17th position can be reduced to form a hydroxyl group.
Substitution: The bis(carboxymethyl)mercaptole groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 3-beta position results in a ketone, while reduction of the ketone at the 17th position yields a hydroxyl group.
Scientific Research Applications
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors. The bis(carboxymethyl)mercaptole groups may enhance its solubility and bioavailability, facilitating its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
3beta-Hydroxyandrost-5-en-17-one: Lacks the bis(carboxymethyl)mercaptole groups, making it less soluble and bioavailable.
Dehydroepiandrosterone (DHEA): A simpler steroid precursor used in the synthesis of more complex derivatives.
Androstenedione: Another steroid precursor with different functional groups and biological activity.
Uniqueness
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole is unique due to the presence of bis(carboxymethyl)mercaptole groups, which enhance its solubility and bioavailability. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
17990-63-5 |
|---|---|
Molecular Formula |
C23H34O5S2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[[(3S,8R,9S,10R,13S,14S)-17-(carboxymethylsulfanyl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C23H34O5S2/c1-21-8-5-15(24)11-14(21)3-4-16-17(21)6-9-22(2)18(16)7-10-23(22,29-12-19(25)26)30-13-20(27)28/h3,15-18,24H,4-13H2,1-2H3,(H,25,26)(H,27,28)/t15-,16+,17-,18-,21-,22-/m0/s1 |
InChI Key |
BPKFRRUYPHJVMX-ASOAYHERSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4(SCC(=O)O)SCC(=O)O)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(SCC(=O)O)SCC(=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



